2-(2-Oxoazepan-1-yl)propanoic acid
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Overview
Description
2-(2-Oxoazepan-1-yl)propanoic acid is a heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound features a seven-membered azepane ring with a ketone functional group at the second position and a propanoic acid moiety attached to the nitrogen atom of the azepane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazepan-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminohexanoic acid with acetic anhydride to form the azepane ring, followed by oxidation to introduce the ketone functional group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazepan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The azepane ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted azepane derivatives with different functional groups.
Scientific Research Applications
2-(2-Oxoazepan-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The azepane ring and ketone functional group play crucial roles in its binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Oxoazepan-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(2-Oxoazepan-1-yl)propanoic acid: Similar structure but with the ketone group at a different position.
2-(2-Oxoazepan-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-(2-Oxoazepan-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-oxoazepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(9(12)13)10-6-4-2-3-5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
WETFVOGKVQSFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1=O |
Origin of Product |
United States |
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